![molecular formula C25H26N2O2S B2664283 1-(2,5-dimethylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689740-44-1](/img/no-structure.png)

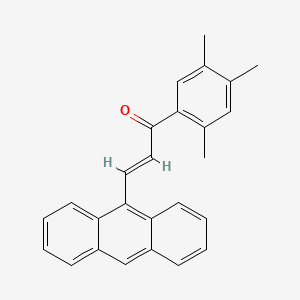

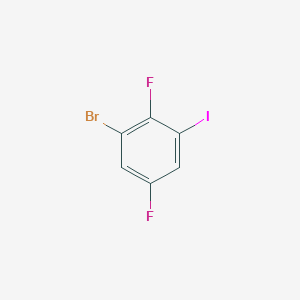

1-(2,5-dimethylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(2,5-dimethylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of thienopyrimidines . Thienopyrimidines are structural analogues of biogenic purines and can be considered as potential nucleic acid antimetabolites . They have been found to exhibit a wide variety of interesting biological activities .

Synthesis Analysis

Thienopyrimidine derivatives were synthesized from available starting materials according to convenient synthetic procedures using a one-pot solvent-free reaction . This method provided wide access to thienopyrimidine-derivative production . The synthesis involved a multi-step sequence consisting of key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation .Molecular Structure Analysis

The molecular structure of thienopyrimidines is characterized by a thieno[2,3-d]pyrimidine core . This core can be modified with various substituents, leading to a wide range of thienopyrimidine derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thienopyrimidines include a one-pot solvent-free reaction . This reaction was used to synthesize the thienopyrimidine derivatives from available starting materials . Other reactions involved in the synthesis include the Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation .科学的研究の応用

Synthetic Chemistry and Heterocyclic Compound Development

- Hassaneen et al. (2003) demonstrated the synthesis of polyfunctional fused heterocyclic compounds via reactions involving indene‐1,3‐diones, highlighting the versatility of thieno[2,3-d]pyrimidine derivatives in creating complex molecular structures with potential biological activities (Hassaneen et al., 2003).

Pharmacological Applications

- Research on thieno[2,3-d]pyrimidine derivatives has led to the discovery of compounds with significant pharmacological potential. For example, Miwa et al. (2011) discovered a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone receptor, highlighting the therapeutic potential of these compounds in treating reproductive diseases (Miwa et al., 2011).

Materials Science and Sensor Development

- Yan et al. (2017) explored the design, synthesis, and photophysical properties of pyrimidine-phthalimide derivatives, demonstrating their application as pH sensors. This research underscores the potential of thieno[2,3-d]pyrimidine derivatives in developing novel materials with specific sensing applications (Yan et al., 2017).

将来の方向性

The future directions for research on “1-(2,5-dimethylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” and similar compounds could include further optimization of the structure and the creation of more selective and active anticancer agents . Additionally, further studies could explore the potential of these compounds as antimicrobial, antitubercular, antifungal, antiviral, anti-inflammatory, and antioxidant agents .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,5-dimethylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-aminothiophene-3-carboxylic acid with 2,5-dimethylbenzaldehyde followed by cyclization with ethyl acetoacetate and 2-phenylethylamine. The resulting intermediate is then subjected to a series of reactions to yield the final product.", "Starting Materials": [ "2-aminothiophene-3-carboxylic acid", "2,5-dimethylbenzaldehyde", "ethyl acetoacetate", "2-phenylethylamine", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "hexane" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophene-3-carboxylic acid with 2,5-dimethylbenzaldehyde in the presence of acetic anhydride and sulfuric acid to yield 1-(2,5-dimethylbenzyl)-2-amino-3-carboxy-thiophene", "Step 2: Cyclization of the intermediate with ethyl acetoacetate and sodium ethoxide in ethanol to yield 1-(2,5-dimethylbenzyl)-5,6-dimethyl-3-carboxy-thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione", "Step 3: Reduction of the carboxylic acid group with sodium borohydride in ethanol to yield 1-(2,5-dimethylbenzyl)-5,6-dimethyl-3-hydroxy-thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione", "Step 4: Protection of the hydroxyl group with acetic anhydride and pyridine to yield 1-(2,5-dimethylbenzyl)-5,6-dimethyl-3-acetoxy-thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione", "Step 5: Cyclization of the intermediate with 2-phenylethylamine in the presence of sulfuric acid to yield 1-(2,5-dimethylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione", "Step 6: Purification of the final product by washing with sodium bicarbonate, sodium chloride, and water followed by extraction with ethyl acetate and recrystallization from hexane" ] } | |

CAS番号 |

689740-44-1 |

分子式 |

C25H26N2O2S |

分子量 |

418.56 |

IUPAC名 |

1-[(2,5-dimethylphenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C25H26N2O2S/c1-16-10-11-17(2)21(14-16)15-27-24-22(18(3)19(4)30-24)23(28)26(25(27)29)13-12-20-8-6-5-7-9-20/h5-11,14H,12-13,15H2,1-4H3 |

InChIキー |

AJXGSRGPEBTAQT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)CCC4=CC=CC=C4 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B2664200.png)

![N-(2,6-dimethylphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide](/img/structure/B2664207.png)

![2-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yloxy}acetohydrazide](/img/structure/B2664216.png)

![5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione](/img/structure/B2664217.png)

![4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzenecarbaldehyde](/img/structure/B2664220.png)

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2664221.png)